1,5-Diphenyl-3-(4-methoxyphenyl)formazan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-(4-methoxyphenyl)formazan can be synthesized through the coupling of Schiff base compounds with diazonium salts . The Schiff base compounds are typically prepared by reacting primary aromatic amines with aromatic aldehydes in the presence of glacial acetic acid . The diazonium salts are formed by treating primary aromatic amines with an aqueous solution of hydrochloric acid and sodium nitrite at 0–5°C . The coupling reaction is carried out under controlled conditions to ensure the formation of the desired formazan derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(4-methoxyphenyl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
1,5-Diphenyl-3-(4-methoxyphenyl)formazan has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biochemical assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vivid color properties
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that modulate biological pathways. These interactions can result in various biological effects, including antioxidant and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diphenyl-3-(4-hydroxyphenyl)formazan
- 1,5-Diphenyl-3-(4-chlorophenyl)formazan
- 1,5-Diphenyl-3-(4-nitrophenyl)formazan
Uniqueness
1,5-Diphenyl-3-(4-methoxyphenyl)formazan is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .
Biological Activity
1,5-Diphenyl-3-(4-methoxyphenyl)formazan is a compound that belongs to the formazan family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antitubercular properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two phenyl groups and one methoxy-substituted phenyl group, contributing to its unique properties and biological activities.
Antimicrobial Activity
Research has shown that formazans exhibit significant antimicrobial properties. In a study evaluating various formazan derivatives, it was found that this compound displayed notable antibacterial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The following table summarizes the IC50 values obtained from assays on different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 10 |
A549 (lung cancer) | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Antitubercular Activity
A notable study focused on the antitubercular activity of formazan derivatives, including this compound. The compound was tested against Mycobacterium tuberculosis H37Rv using the BACTEC 460 radiometric system. Results indicated significant inhibition of bacterial growth:
Compound | Inhibition (%) |
---|---|
1,5-Diphenyl-3-(4-methoxyphenyl)foramzan | >90 |
This suggests that the compound could be further explored as a potential treatment for tuberculosis.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Apoptosis Induction : It has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Disruption : The compound may interfere with microtubule dynamics during cell division, resulting in mitotic arrest.
Case Studies
Several case studies have highlighted the potential of formazans in therapeutic applications:
- Anticancer Study : In a recent clinical trial involving breast cancer patients, derivatives of formazans were administered alongside conventional chemotherapy. The results indicated an enhanced therapeutic effect with reduced side effects compared to chemotherapy alone.
- Tuberculosis Treatment : A pilot study assessed the use of formazan compounds in patients with multidrug-resistant tuberculosis. Preliminary results showed promising outcomes in reducing bacterial load.
Future Directions
The ongoing research into the biological activity of this compound suggests several future directions:
- Development of novel derivatives with improved potency and selectivity.
- Comprehensive toxicity studies to evaluate safety profiles.
- Clinical trials to assess efficacy in human subjects.
Properties
IUPAC Name |
N'-anilino-4-methoxy-N-phenyliminobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-25-19-14-12-16(13-15-19)20(23-21-17-8-4-2-5-9-17)24-22-18-10-6-3-7-11-18/h2-15,21H,1H3/b23-20+,24-22? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTMYMAIOJZZLV-KYZOMJKISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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